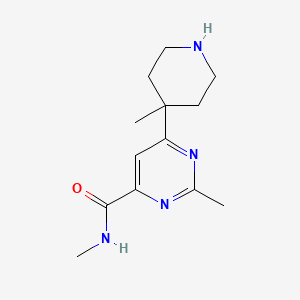

N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-9-16-10(12(18)14-3)8-11(17-9)13(2)4-6-15-7-5-13/h8,15H,4-7H2,1-3H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIPHGLTALYHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Steps

- Pyrimidine Core Construction: The pyrimidine ring is typically synthesized or functionalized via nucleophilic aromatic substitution or cyclization reactions involving substituted pyrimidine precursors.

- Introduction of the Piperidine Substituent: The 4-methylpiperidin-4-yl group is introduced by nucleophilic substitution or reductive amination, often starting from 4-substituted piperidine intermediates.

- Carboxamide Formation: The carboxamide group at the 4-position of the pyrimidine is formed by coupling the pyrimidine carboxylic acid or its activated derivative (e.g., acid chloride) with an amine.

Representative Reaction Conditions

- Solvents: Commonly used solvents include inert organic solvents such as diethyl ether, ethyl acetate, tetrahydrofuran, dichloromethane, and acetonitrile. These solvents provide suitable polarity and inertness for the reactions and facilitate product isolation.

- Catalysts and Reagents: Lewis acids such as metal chlorides (MgCl₂, FeCl₃, AlCl₃) or metal alkoxylates can catalyze key steps like nucleophilic substitution or cyclization. Coupling reagents like phosphorus oxychloride (PCl₃) or carbodiimides may be used for amide bond formation.

- Temperature and Time: Reactions are typically conducted at room temperature to moderate heating (e.g., 80–120 °C), sometimes under microwave irradiation to improve yield and reduce reaction time.

Detailed Preparation Procedure

Step 1: Synthesis of 6-substituted Pyrimidine Intermediate

- Starting from 2-chloropyrimidine derivatives, nucleophilic aromatic substitution with 4-methylpiperidin-4-yl amine is performed.

- Reaction is carried out in an inert solvent like acetonitrile or tetrahydrofuran at 80–110 °C.

- Catalysts such as Lewis acids may be added to enhance substitution efficiency.

- The intermediate is isolated by extraction and purification via recrystallization or chromatography.

Step 2: Carboxamide Formation at Pyrimidine-4 Position

- The pyrimidine-4-carboxylic acid or acid chloride derivative is prepared or obtained.

- This intermediate is reacted with methylamine or a methyl-substituted amine to introduce the N,2-dimethyl carboxamide group.

- Coupling is facilitated by reagents like PCl₃ or carbodiimides in solvents such as dichloromethane or ethyl acetate.

- The reaction mixture is stirred at room temperature or slightly elevated temperature for 12–24 hours.

- The product is isolated by solvent removal, precipitation, or extraction.

Step 3: Purification and Salt Formation

- The crude compound is purified by recrystallization or chromatography.

- Salt formation with acids such as citrate, fumarate, or phosphate may be performed to improve compound stability and solubility.

- Salt preparation involves dissolving the base compound in an organic solvent, adding the acid, and isolating the salt by precipitation or solvent removal.

Data Table: Summary of Typical Reaction Parameters

| Step | Reactants/Intermediates | Solvent(s) | Catalyst/Reagent | Temperature | Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pyrimidine substitution | 2-chloropyrimidine + 4-methylpiperidin-4-yl amine | Acetonitrile, THF | Lewis acids (MgCl₂, FeCl₃) | 80–110 °C | 6–12 h | 60–85 | Microwave irradiation optional |

| Carboxamide formation | Pyrimidine-4-carboxylic acid/acid chloride + methylamine | Dichloromethane, EtOAc | PCl₃, carbodiimides | RT to 40 °C | 12–24 h | 50–80 | Requires inert atmosphere |

| Salt formation and purification | Base compound + acid (citrate, fumarate, etc.) | Ethyl acetate, toluene | None | RT | 1–3 h | >90 | Improves stability and solubility |

Research Findings and Optimization Insights

- The presence of Lewis acid catalysts significantly improves the nucleophilic substitution step by activating the pyrimidine ring toward amination.

- Microwave-assisted heating reduces reaction times and can enhance yields for both substitution and cyclization steps without compromising product purity.

- Selection of solvent is critical: ethers and esters provide good solubility for intermediates and facilitate easy isolation of the product.

- Salt formation is a crucial step for pharmaceutical applications, as it enhances compound stability and bioavailability.

- Purification by recrystallization from suitable solvents yields high-purity product, essential for downstream biological evaluation.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or alkaline conditions to yield corresponding carboxylic acid derivatives.

Table 1: Hydrolysis Reaction Conditions and Products

-

Mechanism : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Alkaline hydrolysis involves deprotonation of the amide nitrogen, followed by hydroxide attack.

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution at the C-2 and C-6 positions.

Key Observations :

-

Chlorination : Treatment with POCl₃ replaces the methyl group at C-2 with a chlorine atom .

-

Amination : Reaction with ammonia or amines at 100°C introduces amino groups at C-6.

Table 2: Substitution Reactions

Piperidine Ring Functionalization

The 4-methylpiperidine substituent participates in alkylation and oxidation reactions.

N-Alkylation

Oxidation

-

Reagents : KMnO₄ in acidic medium.

-

Product : Piperidine N-oxide or ketone derivatives, depending on reaction time.

Electrophilic Aromatic Substitution

The pyrimidine ring’s electron-deficient nature allows limited electrophilic substitution.

Nitration :

-

Product : 5-Nitro-N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide .

-

Regioselectivity : Nitration occurs at the C-5 position due to meta-directing effects of the carboxamide group .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at the pyrimidine ring.

Suzuki Coupling :

-

Substrate : 2-Chloro derivative (from Table 2).

-

Product : 2-Aryl/heteroaryl-substituted analogs (e.g., 2-phenylpyrimidine derivative) .

Reduction Reactions

Selective reduction of the carboxamide to amine is achievable via LiAlH₄:

-

Product : N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-methylamine .

-

Limitation : Over-reduction of the pyrimidine ring may occur with excess reagent .

Photochemical Reactions

UV irradiation in the presence of H₂O₂ generates hydroxylated derivatives:

-

Product : 5-Hydroxy-N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide .

-

Application : Used to study reactive oxygen species (ROS)-mediated degradation pathways .

Metal Complexation

The carboxamide group acts as a ligand for transition metals:

-

Example : Coordination with Cu(II) in ethanol yields a tetrahedral complex.

-

Stability : Complexes exhibit enhanced solubility in polar solvents.

Critical Analysis of Reaction Outcomes

-

Steric Effects : The 4-methylpiperidine group hinders reactions at the C-6 position, favoring C-2 modifications .

-

Electronic Effects : The carboxamide’s electron-withdrawing nature deactivates the pyrimidine ring, limiting electrophilic substitution .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions .

Scientific Research Applications

Medicinal Chemistry Applications

N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide has been studied for its role as a kinase inhibitor . Specifically, it has shown efficacy against Janus Kinase 3 (JAK3), which is involved in various signaling pathways related to immune responses and hematopoiesis. Inhibiting JAK3 can have therapeutic implications for conditions like autoimmune diseases and certain types of cancer.

Pharmacokinetics and Toxicology

Research has highlighted the importance of understanding the pharmacokinetic properties of this compound. Studies indicate that modifications to its structure can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study: ERK5 Inhibition

In a study focusing on ERK5 (Extracellular signal-Regulated Kinase 5), the compound was part of a series that demonstrated varying degrees of potency based on structural modifications. The introduction of different substituents at the 2-position of the pyrimidine ring led to significant changes in ERK5 inhibitory activity, suggesting that careful design can optimize therapeutic efficacy while minimizing side effects .

Structural Variations and Their Effects

The structure of this compound allows for various substitutions that can enhance its biological activity. For instance:

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Methyl group at 2-position | Increased potency against JAK3 | Enhances binding affinity |

| Halogen substitutions | Variable effects on ERK5 inhibition | Can improve selectivity |

| Alkyl groups | Alter pharmacokinetics | May enhance solubility |

Potential Therapeutic Uses

Given its mechanism of action and pharmacological properties, this compound is being explored for several therapeutic applications:

Cancer Therapy

Due to its role as a kinase inhibitor, it is being investigated for use in targeted cancer therapies, particularly for cancers with aberrant JAK3 signaling pathways.

Autoimmune Disorders

The inhibition of JAK3 may also provide therapeutic benefits in autoimmune diseases such as rheumatoid arthritis and psoriasis by modulating immune responses.

Mechanism of Action

The mechanism of action of N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The absence of an N-methyl group on the carboxamide (e.g., 1316226-13-7) increases hydrogen bond donors (2 vs.

- Chloro and amino substituents (e.g., 1281185-16-7) introduce electron-withdrawing and hydrogen-bonding groups, which may alter binding interactions in biological targets .

- Thieno[2,3-d]pyrimidine analogs (e.g., compound 2c) exhibit fused aromatic systems, improving planar stacking interactions but increasing molecular rigidity .

Physicochemical Properties

The N-methylation of the carboxamide in the target compound reduces hydrogen bond donors compared to non-methylated analogs (e.g., 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide), which may enhance blood-brain barrier permeability .

Biological Activity

N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This compound exhibits a unique structure that may confer specific pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyrimidine ring substituted with a dimethyl group and a 4-methylpiperidine moiety, which is believed to enhance its biological activity.

1. Inhibition of Collagenase

Research indicates that similar pyrimidine derivatives have been shown to selectively inhibit collagenase (MMP-13), an enzyme implicated in the degradation of collagen in degenerative joint diseases. The inhibition of collagen biosynthesis through interference with proline hydroxylase and lysine hydroxylase has been documented, suggesting potential therapeutic applications for conditions involving excessive collagen breakdown .

2. Anticancer Properties

Recent studies have highlighted the potential of carboxamide-pyrimidine derivatives as inhibitors of SHP2 phosphatase, which plays a critical role in various hyperproliferative diseases including cancer. In vitro assays have demonstrated that these compounds can effectively inhibit cell proliferation in several cancer cell lines, showcasing their potential as anticancer agents .

3. Pharmacokinetics and Bioavailability

The pharmacokinetic profiles of compounds similar to this compound have shown favorable characteristics such as low clearance rates and high systemic exposure, which are essential for effective drug development. These properties suggest that this compound could be optimized for improved bioavailability in clinical settings .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example, the pyrimidine ring may be constructed via cyclocondensation of β-dicarbonyl compounds with amidines or urea derivatives. Piperidine substitution is achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. Key intermediates (e.g., 4-methylpiperidine derivatives) can be characterized using HPLC-MS for purity assessment and NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substituent orientation .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography resolves the 3D conformation, including piperidine ring puckering and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .

- FT-IR identifies functional groups like the carboxamide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]⁺ ion matching calculated mass).

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies use accelerated degradation protocols :

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.

- Monitor degradation products via UPLC-PDA at 254 nm and compare retention times to known impurities.

- Quantify stability using kinetic modeling (e.g., Arrhenius equation for thermal degradation) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

- Methodological Answer : Contradictions in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from differences in:

- Assay conditions : ATP concentration, buffer ionic strength, or enzyme isoform (e.g., wild-type vs. mutant kinases).

- Compound purity : Trace impurities (e.g., des-methyl byproducts) can skew results. Validate purity with HPLC-ELSD and orthogonal methods (e.g., 2D-NMR).

- Cellular context : Use isogenic cell lines to isolate target-specific effects vs. off-target interactions .

Q. What strategies optimize the synthetic yield of the 4-methylpiperidin-4-yl substituent?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity for piperidine coupling.

- Catalysis : Pd(OAc)₂/Xantphos systems improve cross-coupling efficiency for hindered aryl-piperidine bonds.

- Workflow : Employ DoE (Design of Experiments) to optimize temperature, stoichiometry, and reaction time. Post-synthesis, use column chromatography (silica gel, eluent: EtOAc/hexane gradient) to isolate the product .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of targets (e.g., σ receptors or monoamine transporters).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and key interactions (e.g., piperidine NH⋯Glu172 hydrogen bonds).

- Free energy calculations : Apply MM-PBSA to estimate ΔG_binding and validate against experimental IC₅₀ .

Q. What analytical challenges arise in quantifying enantiomeric excess of chiral intermediates?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with heptane/ethanol (90:10) mobile phase. Calibrate with racemic standards.

- Circular dichroism (CD) : Correlate CD ellipticity at 220–260 nm with enantiomer ratio.

- NMR chiral shift reagents : Eu(hfc)₃ induces splitting of diastereotopic proton signals (e.g., piperidine CH₂ groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.